molecular formula C16H17NO4 B4246518 {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid

{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid

Cat. No.: B4246518
M. Wt: 287.31 g/mol
InChI Key: XKOMUQNYFFAEOZ-UHFFFAOYSA-N
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Description

{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid is an organic compound that features a furan ring, a phenyl ring, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Alcohol derivatives of the propanoyl group.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: {4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid is unique due to the presence of both a furan ring and a phenyl ring, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[3-(5-methylfuran-2-yl)propanoylamino]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11-2-7-14(21-11)8-9-15(18)17-13-5-3-12(4-6-13)10-16(19)20/h2-7H,8-10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOMUQNYFFAEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{4-[3-(5-Methyl-furan-2-yl)-propionylamino]-phenyl}-acetic acid

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